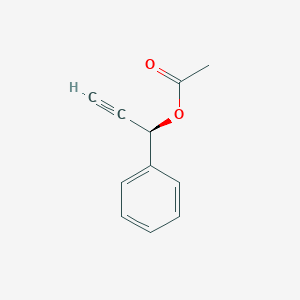

(R)-1-Phenylprop-2-yn-1-yl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

[(1R)-1-phenylprop-2-ynyl] acetate |

InChI |

InChI=1S/C11H10O2/c1-3-11(13-9(2)12)10-7-5-4-6-8-10/h1,4-8,11H,2H3/t11-/m1/s1 |

InChI Key |

RIUOEWCMERGVQY-LLVKDONJSA-N |

Isomeric SMILES |

CC(=O)O[C@H](C#C)C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)OC(C#C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Asymmetric Synthetic Routes to R 1 Phenylprop 2 Yn 1 Yl Acetate

Novel Direct Methods Beyond Precursor Acetylation

While the two-step approach of synthesizing the chiral alcohol followed by acetylation is the most documented route, the development of more advanced, direct, and atom-economical methods is an ongoing area of research in organic synthesis. As of the latest reviewed literature, specific novel methods for the direct, one-pot asymmetric synthesis of (R)-1-Phenylprop-2-yn-1-yl acetate (B1210297) from achiral starting materials, or the direct enantioselective acetylation of racemic 1-phenylprop-2-yn-1-ol, are not prominently established.

Research into asymmetric O-acylation reactions is an active field. For example, N-heterocyclic carbenes (NHCs) have been explored as catalysts for the kinetic resolution of tertiary propargylic alcohols via enantioselective acylation. acs.org Furthermore, dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, presents a potential strategy to achieve a theoretical yield of 100% for the desired chiral acetate. While these methodologies are promising, their specific application to the synthesis of (R)-1-Phenylprop-2-yn-1-yl acetate has not been extensively detailed.

The development of such direct methods would represent a significant advancement, offering increased efficiency by reducing the number of synthetic steps and purification procedures. Future research in this area will likely focus on the design of chiral catalysts that can facilitate the direct and highly enantioselective O-acetylation of propargylic alcohols or enable a one-pot cascade reaction from readily available starting materials like benzaldehyde (B42025) and acetylene.

Catalytic Transformations and Synthetic Applications of R 1 Phenylprop 2 Yn 1 Yl Acetate

Asymmetric Catalytic Processes

Enantioselective Propargylic Substitution Reactions

Enantioselective propargylic substitution reactions are a cornerstone of modern organic synthesis, providing a powerful means to construct chiral molecules containing the versatile propargyl moiety. (R)-1-Phenylprop-2-yn-1-yl acetate (B1210297) is a key substrate in these transformations, undergoing substitution reactions with a variety of nucleophiles under the influence of chiral catalysts.

The copper-catalyzed enantioselective propargylic substitution of propargylic acetates, including (R)-1-Phenylprop-2-yn-1-yl acetate, with enamines represents an efficient method for the synthesis of chiral propargylic ketones. Utilizing a chiral tridentate P,N,N ligand, this transformation proceeds with high yields and excellent enantioselectivities rsc.orgnottingham.ac.uk. The reaction involves the formation of a copper-acetylide intermediate, followed by the nucleophilic attack of the enamine.

The general reaction conditions involve the use of a copper(I) salt, such as Cu(CH₃CN)₄ClO₄, in the presence of a chiral P,N,N-ligand. The reaction is typically carried out in a protic solvent like methanol at low temperatures to enhance enantioselectivity. A variety of substituted propargylic acetates and enamines can be employed, demonstrating the broad scope of this methodology.

Table 1: Copper-Catalyzed Enantioselective Propargylic Substitution with Enamines

| Entry | Propargylic Acetate | Enamine | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 1-Phenylprop-2-yn-1-yl acetate | 1-(1-Phenylvinyl)pyrrolidine | 92 | 95 |

| 2 | 1-(4-Chlorophenyl)prop-2-yn-1-yl acetate | 1-(1-Phenylvinyl)pyrrolidine | 90 | 96 |

| 3 | 1-(4-Methoxyphenyl)prop-2-yn-1-yl acetate | 1-(1-Phenylvinyl)pyrrolidine | 93 | 94 |

A significant advancement in the functionalization of propargylic systems is the copper-catalyzed asymmetric alkynylallylic monofluoroalkylation. While the primary focus of a key study was on 1,3-enynes, the methodology was also successfully extended to the asymmetric propargylic monofluoroalkylation of substrates like this compound with fluorinated malonates utuvolter.fi. This reaction provides access to valuable 1,4-enynes bearing a monofluoroalkyl group with high levels of regio- and enantioselectivity.

The catalytic system typically employs a copper salt and a chiral ligand to control the stereochemical outcome. The reaction demonstrates the versatility of copper catalysis in constructing challenging C-C bonds involving fluorinated synthons.

While direct examples of nickel-catalyzed asymmetric α-propargylation of amino acid derivatives using this compound are not extensively documented in the provided search results, a highly relevant precedent exists in the nickel-catalyzed asymmetric propargylic substitution of racemic propargylic carbonates with soft nucleophiles like dimethyl methylmalonate nih.gov. This reaction, co-catalyzed by a Lewis acid such as Yb(OTf)₃, proceeds with high enantioselectivity.

This methodology suggests the potential for extending the scope to include amino acid derivatives as nucleophiles. The mechanism likely involves the formation of a chiral nickel-allenylidene intermediate, which then undergoes nucleophilic attack. The choice of a suitable chiral ligand, such as (R)-SEGPHOS, is crucial for achieving high enantiomeric excess nih.gov. The development of such a reaction would provide a direct route to chiral non-proteinogenic amino acids containing a propargyl group.

The success of the aforementioned catalytic transformations hinges on the rational design of chiral ligands that can effectively induce asymmetry in the transition state. In copper-catalyzed propargylic substitutions, both chiral P,N,N-ligands and pyridine-2,6-bisoxazoline (pybox) ligands have proven to be highly effective rsc.orgnottingham.ac.ukacs.org.

Chiral P,N,N-Ligands: These tridentate ligands create a rigid chiral environment around the copper center, enabling high levels of stereocontrol. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and enantioselectivity for different substrates researchgate.netrsc.org.

Chiral Pybox Ligands: Pybox ligands are another class of privileged C₂-symmetric ligands that have been successfully employed in copper-catalyzed asymmetric reactions utuvolter.fiacs.orgsigmaaldrich.com. The two oxazoline rings provide a well-defined chiral pocket that dictates the facial selectivity of the nucleophilic attack on the propargylic substrate. The stereochemical outcome is often rationalized by the formation of a specific copper-ligand-substrate complex where one face of the electrophile is sterically shielded.

The design of these ligands often involves creating a C₂-symmetric scaffold to reduce the number of possible diastereomeric transition states, thereby simplifying the stereochemical analysis and often leading to higher enantioselectivities. The choice of substituents on the ligand backbone and the oxazoline rings can significantly influence the catalytic activity and the level of chiral induction.

Gold-Catalyzed Reactions

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack nih.govmdpi.com. While specific examples detailing the use of this compound in gold-catalyzed reactions were not prevalent in the direct search results, the closely related compound, 1-phenylprop-2-yn-1-ol, has been shown to undergo sequential gold-catalyzed reactions with 1,3-dicarbonyl compounds researchgate.net.

These reactions are initiated by the coordination of the gold(I) catalyst to the alkyne, which enhances its electrophilicity. This activation facilitates the attack of a nucleophile, leading to a variety of possible transformations, including cyclizations and intermolecular additions nih.govuni-heidelberg.deamanote.com. Given the structural similarity, it is highly probable that this compound would exhibit similar reactivity under gold catalysis, with the acetate group acting as a leaving group in substitution reactions or participating in rearrangement processes. The development of asymmetric gold-catalyzed transformations of propargylic acetates remains an active area of research.

Rhodium-Catalyzed Annulation and Cyclization Reactions

Rhodium catalysts offer a distinct reactivity profile, enabling powerful C-H activation and annulation strategies. These methods allow for the modular construction of complex heterocyclic systems from relatively simple precursors.

A novel and efficient method for the synthesis of NH-free 3-arylisoquinolones involves the rhodium(III)-catalyzed cascade C-H activation/annulation of N-hydroxybenzamides with propargylic acetates. nih.gov This reaction utilizes a propargylic acetate such as 3-phenylprop-2-yn-1-yl acetate as the coupling partner. The process is highly atom-economical, forming two new carbon-carbon/carbon-nitrogen bonds and a heterocycle in a single step, with water as the only byproduct. nih.gov

The reaction is initiated by the C-H activation of the N-hydroxybenzamide, followed by alkyne insertion, intramolecular annulation, and N-O bond cleavage. nih.gov This methodology is robust and tolerates a wide range of substituents on the N-hydroxybenzamide partner, including both electron-donating and electron-withdrawing groups. The reaction of various substituted N-hydroxybenzamides with 3-phenylprop-2-yn-1-yl acetate has been shown to produce the desired isoquinolone products in moderate to excellent yields, typically ranging from 41% to 89%. nih.gov The utility of this protocol has been further demonstrated by its successful implementation in gram-scale synthesis. nih.gov

| N-Hydroxybenzamide Substituent (para-position) | Product | Yield |

|---|---|---|

| -H | 3-Phenylisoquinolone | 89% |

| -Me | 3-(4-Methylphenyl)isoquinolone derivative | 87% |

| -OMe | 3-(4-Methoxyphenyl)isoquinolone derivative | 72% |

| -F | 3-(4-Fluorophenyl)isoquinolone derivative | 78% |

| -Cl | 3-(4-Chlorophenyl)isoquinolone derivative | 65% |

| -Br | 3-(4-Bromophenyl)isoquinolone derivative | 53% |

Data sourced from Fang et al., 2022. nih.gov Yields are for the isolated products.

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for constructing cyclopentenones. A significant variation is the allenic Pauson-Khand reaction (APKR), which utilizes an allene as one of the components. Chiral propargylic derivatives, such as acetates, are excellent precursors for generating the necessary allene intermediates in situ.

In a typical intramolecular sequence, a chiral propargylic acetate is first converted into a chiral allenyl acetate. This transformation can be catalyzed by rhodium(I) complexes. The resulting allene, tethered to an alkyne, then undergoes a rhodium(I)-catalyzed cyclocarbonylation to yield ring-fused cyclopentenones. A key advantage of this approach is the potential for chirality transfer. Research has shown that chiral, non-racemic 1,3-disubstituted allenes can afford bicyclic products with complete transfer of chirality under optimized conditions, which often include low reaction temperatures and the use of silver salt additives.

Furthermore, the rapid scrambling of axial chirality in allenyl acetates in the presence of certain Rh(I) catalysts enables a dynamic kinetic asymmetric transformation (DyKAT). This allows for the conversion of a racemic allene, generated from the propargylic acetate, into a single enantiomer of the cyclopentenone product, often with high enantiomeric excess. This advanced catalytic system relies on a synergistic approach of catalyst design, often integrating experimental and computational methods to optimize the ligand's steric and electronic properties for effective enantiocontrol.

Stereoselective Construction of Complex Organic Molecules

This compound is a valuable chiral building block for the stereoselective synthesis of complex organic molecules, particularly those containing polyhydroxylated chains or specific pharmacophores. Its utility stems from the ability to transfer its inherent chirality to new stereocenters created during subsequent chemical transformations.

One prominent strategy involves the stereoselective addition of the acetylide derived from this compound to aldehydes. This reaction generates 4-hydroxy-1-phenylalk-2-ynyl acetates with a new stereocenter. These adducts can be further transformed into allylic 1,4-diacetates. A subsequent regio- and stereoselective nih.govnih.gov-sigmatropic rearrangement of these diacetates allows for a highly efficient transfer of chirality from the C1 position to the C3 position. The resulting unsaturated 1,2-diacetates are versatile intermediates whose double bond and phenyl group can be further functionalized to create various aldehydes, acids, or esters, ultimately leading to the assembly of complex polyhydroxylated chains.

As previously detailed (Section 3.1.2.2), another significant application is in the chemoenzymatic synthesis of nor(pseudo)ephedrine derivatives. researchgate.net The gold-catalyzed hydration of this compound followed by stereoselective biotransformation provides a direct and efficient route to these medicinally important amino alcohols. researchgate.net This cascade process highlights how the initial chirality of the starting material can be leveraged in combination with highly selective catalysts to construct complex and biologically active molecules. researchgate.net

Assembly of Polyhydroxylated Chains and Diols

This compound serves as a valuable starting material for the stereoselective synthesis of polyhydroxylated compounds and diols, which are key structural motifs in many natural products. The stereocenter in the molecule allows for the controlled introduction of new chiral centers, leading to the formation of specific diastereomers.

One notable application involves the stereoselective addition of (R)- or (S)-1-phenylprop-2-ynyl acetate to aldehydes, which results in the formation of 4-hydroxy-1-phenylalk-2-ynyl acetates. This transformation provides a direct route to polyhydroxylated chains with defined stereochemistry. uctm.edu The reaction typically proceeds with high diastereoselectivity, controlled by the existing chirality of the propargyl acetate.

Further transformations of the resulting propargyl alcohols can lead to a variety of diol structures. For instance, regioselective ring-opening of epoxides with organoaluminum reagents derived from alkynes can produce syn- and anti-1,3-diols, which are common fragments in polypropionate natural products. nih.govrsc.org While not directly employing this compound, these methods highlight the utility of propargylic intermediates in accessing complex diol structures. A modular approach to the stereoselective synthesis of chiral 1,2- and 1,3-diols from simple diols has also been developed, showcasing the importance of these motifs in natural products and pharmaceuticals.

The table below summarizes a representative transformation utilizing a propargylic acetate for the assembly of a hydroxylated chain.

| Reactant 1 | Reactant 2 | Product | Key Feature |

| This compound | Aldehyde (R'-CHO) | (4S,1'R)-4-Hydroxy-1-phenylalk-2-ynyl acetate | Stereoselective addition to form a new chiral center |

Synthesis of Chiral Allenes and Allenic Derivatives

The synthesis of axially chiral allenes is a significant area of research in organic chemistry, and chiral propargylic derivatives such as this compound are key precursors in this field. nih.govdigitellinc.comresearchgate.netnih.gov The transformation of propargylic compounds into allenes often proceeds through an S(_N)2' reaction mechanism, where a nucleophile attacks the alkyne terminus, leading to a 1,3-rearrangement of the leaving group and the formation of the allene.

Organocatalytic methods have been successfully employed for the highly enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols. nih.govdigitellinc.com These reactions can achieve high yields and enantiomeric excesses, demonstrating the power of organocatalysis in controlling axial chirality. The use of enantioenriched propargylic acetates, such as this compound, in reactions with organocuprates is a well-established method for preparing axially chiral allenes. scilit.com

The versatility of this approach allows for the synthesis of a wide range of chiral allenes with various substitution patterns. These allenes are valuable intermediates in the synthesis of complex molecules and have applications in materials science and medicinal chemistry. thieme-connect.com

Below is a table illustrating the general transformation of a chiral propargylic acetate to a chiral allene.

| Starting Material | Reagent | Product | Transformation |

| This compound | Organocuprate (R(_2)CuLi) | Axially chiral allene | S(_N)2' substitution |

Formation of Substituted Pyrroles via Multicomponent Coupling Reactions

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step, and they have been widely applied to the synthesis of pyrrole derivatives. google.comresearchgate.netresearchgate.netrsc.orgmdpi.com Propargylic acetates, including this compound, can serve as key components in such reactions.

A notable example is the zinc(II) chloride-catalyzed regioselective propargylation/amination/cycloisomerization process for the synthesis of substituted pyrroles from propargylic acetates, enoxysilanes, and primary amines. nih.govnih.gov This one-pot reaction proceeds with high efficiency and regioselectivity, allowing for the construction of a diverse range of substituted pyrroles. The reaction tolerates various aromatic and aliphatic propargylic acetates, highlighting its broad applicability.

The general scheme for this multicomponent reaction is presented in the table below.

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| Propargylic Acetate (e.g., this compound) | Enoxysilane | Primary Amine | ZnCl(_2) | Substituted Pyrrole |

This methodology provides a streamlined approach to the synthesis of highly functionalized pyrroles, which are important structural motifs in many biologically active compounds and materials.

Propargylation Reactions of Quinone Systems (e.g., CoQ(_0))

Propargylation of quinone systems is a valuable transformation for the synthesis of biologically active molecules, including analogues of Coenzyme Q. An efficient catalytic method for the direct propargylation of Coenzyme Q(_0) (CoQ(_0)) has been developed using propargyl alcohols in the presence of Sc(OTf)(_3) and a Hantzsch ester. nih.govresearchgate.net This reaction is proposed to proceed through a redox chain mechanism involving a hydroquinone intermediate.

While this method directly utilizes propargyl alcohols, it provides a strong precedent for the use of propargylic compounds in the functionalization of quinones. This compound can be readily converted to the corresponding alcohol, making it a suitable precursor for this transformation. The reaction demonstrates a broad substrate scope with respect to the propargyl alcohol, suggesting that various substituted quinone analogues can be synthesized.

The key features of this propargylation reaction are summarized in the table below.

| Quinone Substrate | Propargylating Agent | Catalyst System | Key Transformation |

| Coenzyme Q(_0) | Propargyl Alcohol | Sc(OTf)(_3), Hantzsch ester | Direct C-H propargylation |

This approach offers a direct and atom-economical route to novel quinone derivatives with potential applications in medicinal chemistry and biochemistry.

Access to Chiral Amino Alcohol and Diamine Derivatives

Chiral amino alcohols and diamines are important building blocks in the synthesis of pharmaceuticals and chiral ligands for asymmetric catalysis. nih.govcnr.itnih.govresearchgate.net this compound can serve as a precursor for the synthesis of such compounds, leveraging its inherent chirality to produce enantiomerically enriched products.

The propargylic acetate can be converted into various nitrogen-containing derivatives. For instance, the corresponding amide, N-(1-Phenylprop-2-yn-1-yl)acetamide, is a known compound, demonstrating a direct pathway to chiral amino derivatives. Further transformations, such as the reduction of the alkyne and modification of the acetyl group, can lead to a variety of chiral amino alcohols and diamines.

The synthesis of enantiomerically pure 1,2-amino alcohols has been achieved through multi-enzyme pathways starting from L-phenylalanine, highlighting the importance of these chiral motifs. cnr.it While not a direct application of this compound, this work underscores the value of chiral precursors for accessing these important compound classes.

The table below illustrates the potential of this compound as a precursor to chiral amino derivatives.

| Starting Material | Transformation | Product Class |

| This compound | Amination/Functional Group Manipulation | Chiral Amino Alcohols, Chiral Diamines |

Intermediates in Natural Product Synthesis (e.g., Nor(pseudo)ephedrine Derivatives, Codeine Analogues)

The stereochemically defined structure of this compound makes it an attractive intermediate for the synthesis of complex natural products and their analogues. While direct applications in the total synthesis of Nor(pseudo)ephedrine or Codeine from this specific acetate are not extensively documented, its structural features are highly relevant to the construction of key fragments of these molecules.

The synthesis of nor(pseudo)ephedrine isomers has been achieved through biocatalytic two-step cascades from inexpensive starting materials, demonstrating enzymatic approaches to these structures. nih.govscilit.com Chemical syntheses often involve the reduction of α-aminoketones or the reaction of benzaldehyde (B42025) with nitroethane. The propargyl group in this compound could potentially be transformed into the ethylamine side chain of ephedrine-type molecules through a sequence of reduction and amination steps, offering a stereocontrolled entry into this class of compounds.

Similarly, in the context of codeine and its analogues, which are complex morphinan alkaloids, synthetic strategies often involve intricate cyclization reactions. nih.govresearchgate.netrsc.org While no direct use of this compound is reported, chiral propargylic moieties are versatile handles for carbon-carbon bond formation and functional group interconversion, making them potentially valuable in the synthesis of advanced intermediates for such complex targets.

The potential of this compound as a chiral building block for natural product synthesis is summarized below.

| Natural Product Class | Key Structural Motif | Potential Role of this compound |

| Nor(pseudo)ephedrine Derivatives | Chiral 1-phenyl-2-aminopropanol core | Stereocontrolled introduction of the benzylic stereocenter and precursor to the amino alcohol side chain. |

| Codeine Analogues | Complex polycyclic core with multiple stereocenters | Source of a chiral fragment for incorporation into the complex scaffold. |

Mechanistic Insights and Computational Investigations

Elucidation of Reaction Mechanisms in Asymmetric Catalysis

The stereochemical outcome of reactions involving (R)-1-Phenylprop-2-yn-1-yl acetate (B1210297) is intricately linked to the reaction pathway, which is often elucidated through a combination of experimental and computational methods.

Analysis of Transition States and Intermediate Species

The characterization of transition states (TS) and intermediate species is fundamental to understanding reaction mechanisms. While direct experimental observation of these transient species is challenging, computational studies on analogous systems provide significant insights. For instance, in gold(I)-catalyzed reactions of propargyl esters, a 5-exo-dig cyclization is often the initial step, leading to the formation of key intermediates. frontiersin.org Density Functional Theory (DFT) calculations on related systems have shown that the subsequent steps, such as 1,2-acyloxy migration, proceed through well-defined transition states with specific activation energies. frontiersin.org For example, the activation free energy for the 1,2-acyloxy migration in a model system was calculated to be 5.4 kcal/mol. frontiersin.org

In copper-catalyzed tandem arylation-cyclization reactions of propargylic amides, which are structurally related to propargyl acetates, the order of arylation and ring-closure steps is a key mechanistic question. Computational studies have explored the free energy profiles of different pathways, identifying the rate-determining steps. beilstein-journals.org For one pathway, the ring formation was found to be the rate-determining step with a calculated activation free energy of 22.6 kcal/mol. beilstein-journals.org An alternative pathway involving aryl transfer prior to cyclization exhibited a lower activation barrier for the initial aryl transfer (18.9 kcal/mol), followed by a rapid ring closure (6.5 kcal/mol activation energy). beilstein-journals.org These studies highlight the power of computational analysis in dissecting complex reaction mechanisms and identifying key energetic barriers.

Furthermore, studies on the thermal decomposition of phenyl acetate, a related ester, have utilized DFT to model the transition states for different elimination mechanisms, providing insights into the preferred reaction pathways. researchgate.netresearchgate.net

Studies on Stereoselectivity Origin and Chiral Recognition

The origin of stereoselectivity in reactions of chiral molecules like (R)-1-Phenylprop-2-yn-1-yl acetate lies in the subtle interactions within the transition state, often orchestrated by a chiral catalyst. Computational and experimental investigations into similar systems have been instrumental in understanding these interactions.

In asymmetric propargylation of aldehydes catalyzed by BINOL-derived phosphoric acids, DFT calculations have revealed that the reaction proceeds through a six-membered transition state. researchgate.net In this arrangement, the catalyst's Brønsted acidic site interacts with the pseudoaxial oxygen of a cyclic boronate intermediate, while the phosphoryl oxygen of the catalyst interacts with the formyl proton of the aldehyde. researchgate.net This model of dual activation and precise spatial arrangement accurately predicts the experimentally observed stereochemical outcome. researchgate.net The strength of non-covalent interactions, such as hydrogen bonding between the catalyst and substrates, plays a crucial role in stabilizing the favored transition state and is a key factor in chiral induction.

Studies on other asymmetric reactions have also emphasized the importance of catalyst-substrate interactions. For instance, in the enantioselective Minisci reaction catalyzed by a chiral phosphoric acid, computational studies pointed to a specific internal deprotonation step, assisted by the chiral phosphate, as the stereodetermining step. nih.gov The ability of the catalyst to create a well-defined chiral pocket that preferentially binds one enantiomer or directs the approach of a reactant from a specific face is central to achieving high enantioselectivity. The interplay of steric and electronic effects within this chiral environment dictates the facial selectivity of the reaction. nih.govnih.gov

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing the nature of transition states and identifying rate-determining steps in a reaction mechanism. nih.govnih.gov By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), one can measure the effect of this substitution on the reaction rate. A significant KIE (typically kH/kD > 1) suggests that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.

While specific KIE studies on reactions of this compound are not extensively reported in the reviewed literature, the principles of KIE analysis are broadly applicable. For example, in studies of other catalytic reactions, KIEs have been used to distinguish between different proposed mechanisms. researchgate.net The magnitude of the KIE can provide detailed information about the geometry of the transition state. nih.gov For instance, a large primary KIE is indicative of a symmetric transition state where the bond to the isotope is significantly weakened.

In the context of asymmetric catalysis, KIEs can also offer insights into the stereocontrolling step of a reaction. nih.govnih.gov By measuring isotope effects at stereochemically distinct positions, it is possible to probe the interactions that lead to chiral recognition. The combination of experimental KIE data with computational modeling of transition states provides a particularly powerful approach to understanding reaction mechanisms in great detail. nih.govnih.govnih.gov

Computational Chemistry Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions.

Density Functional Theory (DFT) for Mechanistic Pathway Prediction

DFT calculations allow for the exploration of potential energy surfaces of reactions, enabling the prediction of the most likely mechanistic pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

For example, DFT studies on gold(I)-catalyzed reactions of enynyl acetates have successfully elucidated a tandem mechanism involving a nih.govnih.gov-rearrangement, a Nazarov reaction, and a nih.govresearchgate.net-hydrogen shift. acs.org These calculations revealed a two-step nih.govnih.gov-rearrangement with low activation barriers, followed by an facile electrocyclic ring closure. acs.org Such studies can also predict the influence of solvents on reaction barriers and selectivity. mdpi.com

In the study of copper-catalyzed reactions of propargylic amides, DFT calculations were used to compare the feasibility of two different mechanistic pathways (Path A and Path B), as summarized in the table below. beilstein-journals.org

| Pathway | Rate-Determining Step | Calculated Activation Free Energy (kcal/mol) |

| Path A | Ring Formation | 22.6 |

| Path B | Aryl Transfer | 18.9 |

| Table 1: Comparison of calculated activation free energies for two possible pathways in a copper-catalyzed reaction of a propargylic amide, a system analogous to this compound. Data sourced from DFT calculations reported in the literature. beilstein-journals.org |

This predictive capability of DFT is crucial for rational catalyst design and for understanding unexpected reaction outcomes.

Modeling of Catalyst-Substrate Interactions and Chiral Induction

A key application of computational chemistry in asymmetric catalysis is the modeling of how a chiral catalyst interacts with a substrate to induce stereoselectivity. These models provide a three-dimensional view of the transition state assembly, highlighting the specific non-covalent interactions responsible for chiral recognition.

DFT calculations have been successfully employed to model the interactions in BINOL-derived phosphoric acid catalyzed propargylation of aldehydes, explaining the origin of the high enantioselectivity. researchgate.net Similarly, in [3+2] cycloaddition reactions, DFT has been used to rationalize the observed regio- and stereoselectivity by analyzing the electronic properties of the reactants and the energetics of different approach trajectories. rsc.orgresearchgate.net

The following table presents a conceptual summary of key interactions often modeled to understand chiral induction, based on principles from various computational studies.

| Interaction Type | Description | Role in Chiral Induction |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Orients the substrate within the catalyst's chiral pocket, stabilizing one transition state over the other. |

| Steric Repulsion | Repulsive forces between electron clouds of bulky groups. | Disfavors the formation of the transition state leading to the minor enantiomer by creating energetic penalties for certain orientations. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can play a role in the initial binding and orientation of substrates containing aromatic moieties, such as the phenyl group in this compound. |

| Table 2: Key non-covalent interactions modeled in computational studies to understand the origin of chiral induction in asymmetric catalysis. |

Through such detailed modeling, computational chemistry provides invaluable insights that guide the development of more efficient and selective catalytic systems for transformations involving chiral molecules like this compound.

Spectroscopic Methods in Mechanistic Elucidation (e.g., In situ NMR for intermediate tracking)

The application of advanced spectroscopic techniques, particularly in situ Nuclear Magnetic Resonance (NMR) spectroscopy, is a powerful tool for the real-time tracking of reactive intermediates and the elucidation of complex reaction mechanisms. However, a comprehensive review of the scientific literature reveals a notable scarcity of studies specifically dedicated to the mechanistic investigation of reactions involving This compound using such methods.

While the synthesis and synthetic applications of this chiral propargyl acetate have been reported, detailed mechanistic insights derived from the direct spectroscopic observation of its reaction intermediates are not extensively documented in publicly available research. The existing body of knowledge primarily focuses on the preparation of the precursor, 1-Phenylprop-2-yn-1-ol, and the utility of its acetate derivative as a versatile building block in organic synthesis.

For instance, the synthesis of the precursor alcohol, 1-Phenylprop-2-yn-1-ol, has been described, and its spectroscopic data are available. The transformation of this alcohol to its corresponding acetate, This compound , provides a key intermediate for the stereoselective construction of polyhydroxylated chains. One study highlights its addition to aldehydes to form 4-hydroxy-1-phenylalk-2-ynyl acetates. nih.gov

Although direct in situ NMR studies on This compound are not found, the spectroscopic characterization of related compounds offers a glimpse into the expected NMR signatures. For example, the 1H and 13C NMR spectra of the related compound 1-Phenyl-3-(pyridine-4-yl)prop-2-ynyl acetate have been reported, providing reference points for the chemical shifts of the propargylic proton and the carbons of the phenyl and acetate groups. asianpubs.org

The following table provides a summary of the types of spectroscopic data that would be critical for mechanistic studies of This compound , should such investigations be undertaken in the future.

| Spectroscopic Technique | Information Gained from Mechanistic Studies |

| In situ1H NMR | Tracking the disappearance of starting material signals (e.g., the propargylic proton of the acetate) and the appearance of new signals corresponding to reaction intermediates and final products. This would allow for the determination of reaction kinetics and the identification of transient species. |

| In situ13C NMR | Observing changes in the chemical shifts of the acetylenic carbons, the carbonyl carbon of the acetate group, and the carbons of the phenyl ring. These changes would provide evidence for bond formation and cleavage at these specific sites during the reaction. |

| 2D NMR (COSY, HSQC, HMBC) | Establishing the connectivity of atoms in any observed intermediates, thus confirming their structure. |

| In situ IR Spectroscopy | Monitoring the vibrational frequencies of key functional groups in real-time, such as the disappearance of the alkyne C≡C stretch and the acetate C=O stretch, and the appearance of new bands corresponding to the products. |

The lack of published in situ spectroscopic studies on the reaction mechanisms of This compound represents a significant gap in the understanding of this compound's reactivity. Future research employing these powerful analytical techniques would be invaluable for mapping the reaction pathways, identifying key intermediates, and ultimately enabling the rational design of new synthetic methodologies based on this versatile chiral building block.

Future Prospects and Emerging Research Frontiers

Development of Next-Generation Chiral Catalysts for (R)-1-Phenylprop-2-yn-1-yl Acetate (B1210297) Transformations

The full potential of (R)-1-Phenylprop-2-yn-1-yl acetate is intrinsically linked to the catalysts that mediate its transformations. While traditional transition metal catalysts have proven effective, the frontier of research lies in the design and implementation of "next-generation" chiral catalysts that offer superior selectivity, efficiency, and sustainability.

Recent breakthroughs include the use of synergistic dual-catalyst systems. For instance, an innovative approach utilizing a nickel/copper dual-catalytic system, where each metal is paired with a distinct chiral ligand, has been shown to be highly effective for the asymmetric addition of racemic propargyl acetates to sulfinylamines. acs.org This method allows for exceptional control over the formation of both carbon and sulfur stereocenters, a significant challenge in synthetic chemistry. acs.org

Organocatalysis represents another major avenue of development. Chiral organocatalysts, such as bipyridine N,N'-dioxides, are being computationally screened and designed for asymmetric propargylation reactions. mdpi.comresearchgate.net These metal-free catalysts are often more robust, less toxic, and more environmentally benign than their metal-based counterparts. The development of tethered bis-(8-quinolinato) (TBOx) chromium complexes has also been successful in promoting highly stereoselective asymmetric reactions. mdpi.com

Furthermore, the heterogenization of chiral catalysts is a growing trend. Supporting chiral platinum colloids on materials like zirconium dioxide (ZrO₂) has been shown to create active and selective catalysts for enantioselective hydrogenation reactions of related ketones, a transformation relevant to the chemistry of propargylic systems. nih.govpharmtech.com These supported catalysts offer the significant advantage of easy separation and recyclability, enhancing the sustainability of the process.

| Catalyst Type | Example | Key Advantage |

| Dual-Metal System | Nickel/Copper with distinct chiral ligands | Exceptional enantio- and diastereoselectivity for complex transformations. acs.org |

| Organocatalyst | Bipyridine N,N'-dioxides | Metal-free, reduced toxicity, and environmentally benign. mdpi.comresearchgate.net |

| Heterogeneous Catalyst | Chiral Pt colloids on ZrO₂ | Easy separation and recyclability, enhancing sustainability. nih.govpharmtech.com |

Expansion of Substrate Scope and Reaction Diversity

Beyond established transformations, a primary goal of current research is to broaden the range of reactions and coupling partners for this compound. This expansion allows for the creation of a more diverse array of complex molecules from a single, readily available chiral building block.

One significant area of expansion is in carbon-carbon bond-forming reactions. Research has demonstrated the stereoselective addition of this compound to aldehydes, leading to the formation of 4-hydroxy-1-phenylalk-2-ynyl acetates. These products can then undergo a highly efficient and stereoselective nih.govnih.gov-sigmatropic rearrangement, effectively transferring the initial chirality to a new position in the molecule and creating valuable unsaturated 1,2-diacetates. nih.govresearchgate.net

The scope of nucleophiles used in reactions with this chiral acetate is also growing. Recent studies have shown the successful N-propargylation of indoles and carbazoles using propargylic acetates with a chiral copper-pybox complex, although challenges in controlling N- versus C-alkylation remain. chemicalbook.com Additionally, the aforementioned synergistic nickel/copper catalysis enables the use of sulfinylamines as nucleophiles to produce chiral S-propargyl sulfinamides. acs.org Multi-component reactions, such as the asymmetric allylic alkylation involving Grignard reagents and allylic phosphates, are also being developed to construct complex chiral centers adjacent to bicyclo[1.1.1]pentane cores, highlighting the potential for this chemistry in creating unique 3D scaffolds. mdpi.com

The development of gold-catalyzed reactions has also been pivotal. Gold catalysts can activate the alkyne of propargyl esters, leading to intermediates like gold-carbenes via a nih.govnih.gov-sigmatropic rearrangement. researchgate.net These intermediates can then react with other functional groups or molecules to assemble diverse structures, including five-membered rings. researchgate.net

| Reaction Type | Coupling Partner(s) | Resulting Structure |

| Stereoselective Addition/ nih.govnih.gov-Sigmatropic Rearrangement | Aldehydes | Unsaturated 1,2-diacetates nih.govresearchgate.net |

| N-Propargylation | Indoles, Carbazoles | N-propargylated heterocycles chemicalbook.com |

| Sulfinamidation | Sulfinylamines | S-propargyl sulfinamides acs.org |

| Multi-component Asymmetric Allylic Alkylation | Grignard reagents, Allylic phosphates | α-chiral bicyclo[1.1.1]pentanes mdpi.com |

| Gold-Catalyzed Cyclization | Intramolecular functional groups | Five-membered ring systems researchgate.net |

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry and the adoption of advanced manufacturing technologies are becoming increasingly important in modern organic synthesis. The integration of this compound chemistry with flow reactor systems and other sustainable methodologies is a key area of future development.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process scalability. nih.gov Asymmetric transformations, which are crucial for the synthesis of chiral molecules like those derived from this compound, have been shown to benefit significantly from microreactor technology. nih.gov The use of immobilized catalysts, such as the supported chiral catalysts mentioned previously, is particularly well-suited for flow systems, allowing for continuous operation over extended periods without the need for catalyst filtration.

Sustainable synthetic methods are also being explored more broadly. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions with reduced solvent use. researchgate.netnih.gov Biocatalysis, using enzymes to perform chemical transformations, is another cornerstone of green chemistry. This approach offers high selectivity under mild, aqueous conditions, eliminating the need for heavy metal catalysts and harsh reagents. researchgate.net For instance, lipase-catalyzed transesterification is a well-established green method for producing various acetate esters. The kinetic resolution of the precursor, (±)-1-phenyl-2-propyn-1-ol, using lipase (B570770) in combination with microwave irradiation has been studied, showcasing a synergistic green approach to obtaining the chiral starting material for the acetate. researchgate.net

Applications in Advanced Materials Science and Pharmaceutical Lead Generation

The unique structural and functional features of this compound make it a promising candidate for the development of advanced materials and as a key building block in the synthesis of pharmaceutically active molecules.

In materials science, the terminal alkyne group is particularly valuable. It can participate in a variety of polymerization reactions, including "click" chemistry (such as the copper-catalyzed azide-alkyne cycloaddition), which is a highly efficient and orthogonal reaction. This allows for the incorporation of the chiral phenylpropargyl moiety into polymer backbones or as pendant groups, potentially leading to the creation of functional polymers with novel chiroptical or electronic properties. While specific applications of this exact acetate in materials are still emerging, the potential for creating chiral liquid crystals, nonlinear optical materials, or specialized polymer resins is significant.

In the pharmaceutical arena, the importance of chirality is paramount, as different enantiomers of a drug can have vastly different biological activities. nih.gov this compound serves as a valuable chiral building block for the stereoselective construction of more complex molecules. nih.gov For example, it is a precursor for polyhydroxylated chains, which are common structural motifs in bioactive natural products. nih.govresearchgate.net

Furthermore, recent research has directly demonstrated the potential of propargyl acetate derivatives as therapeutic agents. A study on the synthesis of various propargyl acetates revealed their promising anti-mycobacterial activity, identifying several compounds as potential leads for new tuberculosis treatments. The propargyl group itself is a key pharmacophore in some acetylenic antibiotics and anticancer agents. Additionally, the propargylic amine structures that can be derived from these acetates are being used to create "medicinal chemistry-relevant linkers" for advanced therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs). acs.orgresearchgate.netnih.gov

| Application Area | Key Feature of this compound | Potential Outcome |

| Advanced Materials | Terminal alkyne for "click" chemistry and polymerization | Functional polymers with novel chiroptical or electronic properties. |

| Pharmaceuticals | Stereodefined chiral center | Stereoselective synthesis of bioactive molecules and natural products. nih.govresearchgate.net |

| Drug Discovery | Propargyl acetate core structure | Direct anti-mycobacterial agents and other therapeutic leads. |

| Medicinal Chemistry | Precursor to propargylic amines | Linkers for advanced therapeutics like PROTACs. acs.orgresearchgate.netnih.gov |

Computational Design of Novel Reactions and Catalytic Systems

The synergy between computational chemistry and experimental synthesis is revolutionizing how new reactions and catalysts are discovered and optimized. For transformations involving this compound, computational tools are becoming indispensable for accelerating progress.

In silico screening of potential catalysts is a powerful approach to bypass the time-consuming and resource-intensive process of traditional experimental screening. mdpi.comnih.gov For example, computational toolkits have been developed to automate the prediction of enantioselectivities for Lewis base-catalyzed propargylation reactions. mdpi.comresearchgate.net By systematically evaluating libraries of virtual catalysts, researchers can identify the most promising candidates for experimental validation, significantly streamlining the discovery process. mdpi.com

Computational studies are also crucial for elucidating complex reaction mechanisms. By modeling the transition states and reaction pathways, scientists can gain a deeper understanding of how catalysts control stereoselectivity and reactivity. This knowledge is then used to rationally design improved catalysts or to predict the outcomes of new reactions. For instance, theoretical calculations have been used to understand the branching ratios in the reaction of phenyl radicals with propyne, a reaction that shares fundamental similarities with transformations of this compound.

Looking ahead, the ultimate goal is the de novo computational discovery of entirely new reactions. Algorithms are being developed that can explore vast reaction networks by applying fundamental principles of chemical reactivity. These programs can propose novel multi-component reactions and one-pot sequences that human chemists might not have conceived, opening up entirely new avenues for the application of building blocks like this compound.

Q & A

Basic Research Questions

Q. What are the key spectroscopic identifiers for characterizing (R)-1-phenylprop-2-yn-1-yl acetate?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., m/z 365.1519 [M+H]⁺) and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry. Assign peaks using -NMR (e.g., δ 2.14 ppm for acetate methyl) and -NMR (e.g., δ 168.47 ppm for carbonyl). Compare with published spectra of structurally similar propargyl acetates .

- Validation : Cross-reference with IR spectroscopy (e.g., 1725 cm⁻¹ for ester C=O stretch) and chromatographic retention times under standardized conditions .

Q. How can the enantiomeric purity of this compound be determined?

- Methodology : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases. Validate using optical rotation measurements ([α]) and compare with enantiomerically pure standards.

- Advanced Tip : Use electronic circular dichroism (ECD) for absolute configuration confirmation, referencing computational simulations of Cotton effects .

Q. What synthetic routes are most efficient for preparing this compound?

- Methodology : Optimize propargylation of phenylacetylene derivatives using palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) followed by enantioselective acetylation. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

- Key Parameters : Control temperature (60–80°C) and catalyst loading (2–5 mol% Pd(PPh)) to minimize racemization .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in click chemistry applications?

- Experimental Design : Perform kinetic studies using azide derivatives under Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Compare reaction rates with DFT calculations (e.g., Gibbs free energy of transition states) to correlate substituent effects.

- Data Analysis : Use -NMR to quantify triazole product ratios and GC-MS to identify byproducts. Address contradictions between experimental and computational data by revisiting solvent polarity and catalyst coordination models .

Q. What strategies mitigate racemization during derivatization of this compound?

- Methodology : Test low-temperature (–20°C) acetylation with bulky acetyl donors (e.g., pivaloyl chloride) to sterically hinder nucleophilic attack. Monitor enantiopurity via chiral HPLC at each step.

- Contradiction Resolution : If racemization persists, explore enzymatic acetylation using lipases (e.g., Candida antarctica Lipase B) for enhanced stereocontrol .

Q. How can computational modeling predict the crystal structure of this compound derivatives?

- Protocol : Perform X-ray crystallography on single crystals grown via vapor diffusion. Refine structures using SHELXL (e.g., space group assignment, R-factor optimization) .

- Validation : Compare experimental unit cell parameters with density functional theory (DFT)-optimized geometries. Address discrepancies by analyzing intermolecular interactions (e.g., C–H···π contacts) .

Q. What analytical challenges arise in quantifying trace degradation products of this compound under oxidative conditions?

- Methodology : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Develop a calibration curve for phenylacetylene and acetic acid byproducts.

- Troubleshooting : If signal suppression occurs, employ matrix-matched standards or solid-phase extraction (SPE) to isolate analytes .

Data Contradiction & Reproducibility

Q. How should researchers resolve conflicting NMR assignments for this compound in different solvents?

- Approach : Re-run spectra in deuterated solvents (CDCl, DMSO-d) with internal standards (e.g., TMS). Use 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations.

- Documentation : Report solvent-induced chemical shift variations (Δδ) and dielectric constants to contextualize discrepancies .

Q. Why might synthetic yields vary significantly across literature reports for this compound?

- Critical Analysis : Audit reaction parameters (e.g., moisture sensitivity of Pd catalysts, purity of phenylacetylene). Replicate procedures using strictly anhydrous conditions and degassed solvents.

- Reproducibility Checklist : Include batch-specific COA data for reagents and disclose purification methods (e.g., column chromatography vs. distillation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.